2-Amino-4-chlorobenzenesulfonamide

Description

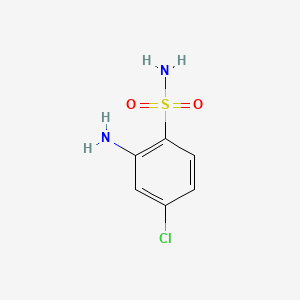

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQDHHCUOZZFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194334 | |

| Record name | 2-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4140-83-4 | |

| Record name | 2-Amino-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4140-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chlorobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004140834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4140-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-chlorobenzenesulfonamide chemical properties and structure

An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonamide: Structure, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-4-chlorobenzenesulfonamide, a key sulfonamide derivative of significant interest to the pharmaceutical and chemical research sectors. As a structural analog of diuretic drugs and a potential ligand for metalloenzymes, understanding its chemical properties, structure, and biological activity is crucial for its application in drug discovery and development. This document details its physicochemical properties, spectroscopic signature, a robust synthetic route, and its putative mechanism of action as a carbonic anhydrase inhibitor. Furthermore, it offers detailed, field-proven protocols for its analysis and biological evaluation, designed to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Section 1: Molecular Identity and Structural Elucidation

A precise understanding of a molecule's identity and structure is the foundation of all further chemical and biological investigation. This section outlines the formal nomenclature and structural features of 2-Amino-4-chlorobenzenesulfonamide.

Nomenclature and Identification

-

IUPAC Name : 2-amino-4-chlorobenzenesulfonamide[1]

-

CAS Number : 4140-83-4[1]

-

Molecular Formula : C₆H₇ClN₂O₂S[1]

-

Molecular Weight : 206.65 g/mol [1]

-

Synonyms : 2-Amino-4-chlorobenzenesulphonamide, 4-Chloro-2-aminobenzenesulfonamide, Hydrochlorothiazide Impurity 16[1]

Chemical Structure

2-Amino-4-chlorobenzenesulfonamide features a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂). The ortho-position of the amino group relative to the sulfonamide is a key structural feature that influences its chemical and biological properties.

Caption: Chemical structure of 2-Amino-4-chlorobenzenesulfonamide.

Section 2: Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological membranes.

Key Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source |

| Melting Point (Tfus) | 443.84 K (170.69 °C) | Cheméo[2] |

| Boiling Point (Tboil) | 603.59 K (330.44 °C) | Cheméo[2] |

| Water Solubility (log₁₀WS) | -1.49 (mol/L) | Cheméo[2] |

| Octanol/Water Partition Coeff. (logP) | 0.570 | Cheméo[2] |

| Molecular Weight | 206.65 g/mol | PubChem[1] |

Thermodynamic Profile

Thermodynamic data provides insight into the molecule's stability and energy characteristics.

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -254.78 | kJ/mol | Cheméo[2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -355.09 | kJ/mol | Cheméo[2] |

| Enthalpy of Fusion (ΔfusH°) | 30.53 | kJ/mol | Cheméo[2] |

| Enthalpy of Vaporization (ΔvapH°) | 76.85 | kJ/mol | Cheméo[2] |

Section 3: Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural confirmation and purity assessment. The expected spectral data for 2-Amino-4-chlorobenzenesulfonamide are detailed below.

¹H NMR Spectroscopy

In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups.

-

Aromatic Protons : The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.5-8.0 ppm. The proton ortho to the amino group will be the most upfield, while the proton ortho to the sulfonamide group will be the most downfield.

-

Amino Group (-NH₂) : A broad singlet corresponding to the two protons of the primary amine, typically in the range of δ 4.0-6.0 ppm. The chemical shift can vary with concentration and temperature.

-

Sulfonamide Group (-SO₂NH₂) : Another broad singlet for the two protons of the sulfonamide group, generally found further downfield, around δ 7.0-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons : Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon attached to the amino group will be shielded (upfield), while the carbon attached to the sulfonamide group will be deshielded (downfield). The carbon bearing the chlorine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups.

-

N-H Stretching : The amino and sulfonamide groups will show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine will typically show two bands (symmetric and asymmetric stretching).

-

S=O Stretching : The sulfonamide group will exhibit strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

-

C-Cl Stretching : A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z 206, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 208.

-

Fragmentation : Common fragmentation pathways include the loss of the sulfonamide group or parts of it.

Section 4: Synthesis and Chemical Reactivity

A reliable synthetic route is essential for obtaining high-purity material for research and development.

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthesis starts from a readily available starting material like 3-chloroaniline. The key transformations are the introduction of the sulfonamide group via chlorosulfonation followed by amination.

Caption: Proposed synthetic workflow for 2-Amino-4-chlorobenzenesulfonamide.

Detailed Synthetic Protocol

This protocol is based on established methods for the synthesis of aromatic sulfonamides.

Step 1: Sulfonation of 3-Chloro-nitrobenzene

-

In a fume hood, carefully add 3-chloro-nitrobenzene (1 equivalent) dropwise to fuming sulfuric acid (20% SO₃) at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture and pour it carefully onto crushed ice.

-

The product, 4-chloro-2-nitrobenzenesulfonic acid, will precipitate. Filter the solid and wash with cold water.

Step 2: Chlorination to form the Sulfonyl Chloride

-

Dry the 4-chloro-2-nitrobenzenesulfonic acid from the previous step.

-

In a round-bottom flask, add the sulfonic acid and thionyl chloride (SOCl₂) (3 equivalents) with a catalytic amount of DMF.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction and carefully evaporate the excess thionyl chloride under reduced pressure.

-

The residue is 4-chloro-2-nitrobenzenesulfonyl chloride.

Step 3: Reduction of the Nitro Group

-

Dissolve the sulfonyl chloride in a suitable solvent like ethanol.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) (3-4 equivalents) in concentrated HCl.

-

Stir the reaction at room temperature or with gentle heating until the nitro group is fully reduced to an amino group.

-

Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-amino-4-chlorobenzenesulfonyl chloride.

Step 4: Ammonolysis to form the Sulfonamide

-

Dissolve the 2-amino-4-chlorobenzenesulfonyl chloride in a suitable solvent like THF.

-

Cool the solution to 0 °C and bubble ammonia gas through it, or add concentrated aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to proceed for several hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-4-chlorobenzenesulfonamide.

Chemical Reactivity and Stability

-

Amino Group : The primary aromatic amine can undergo typical reactions such as diazotization, acylation, and alkylation.

-

Sulfonamide Group : The sulfonamide nitrogen is weakly acidic and can be deprotonated by strong bases. The sulfonyl group is generally stable but can be cleaved under harsh reductive conditions.

-

Stability : The compound is expected to be stable under normal laboratory conditions. It should be protected from strong oxidizing agents and extreme pH.

Section 5: Pharmacological Significance and Mechanism of Action

The sulfonamide moiety is a well-known pharmacophore, and its presence in this molecule suggests potential biological activity.

Role as a Carbonic Anhydrase Inhibitor

Benzenesulfonamides are a classic class of carbonic anhydrase (CA) inhibitors.[3] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. A related compound, 2-Amino-4-chloro-m-benzenedisulfonamide, which is a metabolite of the diuretic hydrochlorothiazide, has been shown to bind to carbonic anhydrase in erythrocytes.[3] Given its structural similarity, 2-Amino-4-chlorobenzenesulfonamide is a strong candidate for a carbonic anhydrase inhibitor. Inhibition of different CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides on carbonic anhydrase is well-understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion (Zn²⁺) in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle. This binding is stabilized by hydrogen bonds with nearby amino acid residues, such as Thr199.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Section 6: Analytical Procedures

Accurate and precise analytical methods are required for quality control and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for the analysis of 2-Amino-4-chlorobenzenesulfonamide.

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier. For example, a mobile phase of acetonitrile and water with 0.1% phosphoric acid.[4] For MS compatibility, formic acid should be used instead of phosphoric acid.[4]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume : 10 µL.

Section 7: Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of 2-Amino-4-chlorobenzenesulfonamide against carbonic anhydrase.

Principle

This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm. An inhibitor will reduce the rate of this reaction.[5][6]

Materials and Reagents

-

Purified human carbonic anhydrase II (hCA II)

-

2-Amino-4-chlorobenzenesulfonamide (test compound)

-

Acetazolamide (positive control inhibitor)[6]

-

p-Nitrophenyl acetate (pNPA, substrate)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure

-

Compound Preparation : Prepare a stock solution of 2-Amino-4-chlorobenzenesulfonamide and acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve the desired final concentrations.

-

Enzyme Preparation : Dilute the hCA II stock solution in cold assay buffer to the working concentration.

-

Assay Setup : In a 96-well plate, set up the following wells:

-

Blank : Assay buffer only.

-

Enzyme Control : Enzyme solution and buffer.

-

Positive Control : Enzyme solution with a known concentration of acetazolamide.

-

Test Compound : Enzyme solution with various concentrations of 2-Amino-4-chlorobenzenesulfonamide.

-

-

Pre-incubation : Add the enzyme to the wells containing the buffer and inhibitors. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[7][8]

-

Reaction Initiation : Start the reaction by adding the pNPA substrate solution to all wells.

-

Measurement : Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Section 8: Safety, Handling, and Storage

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4-chlorobenzenesulfonamide is associated with the following hazards:

-

H302 : Harmful if swallowed[1]

-

H315 : Causes skin irritation[1]

-

H319 : Causes serious eye irritation[1]

-

H335 : May cause respiratory irritation[1]

Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid creating dust.

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 9: Conclusion and Future Perspectives

2-Amino-4-chlorobenzenesulfonamide is a molecule with significant potential in medicinal chemistry, primarily due to its structural features that suggest it is a carbonic anhydrase inhibitor. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and methods for its analysis and biological evaluation. Future research should focus on the experimental validation of its inhibitory activity against a panel of human carbonic anhydrase isoforms to determine its potency and selectivity. Such studies could pave the way for its development as a lead compound for novel therapeutics targeting diseases associated with carbonic anhydrase activity.

References

-

SIELC Technologies. (2018). 2-Amino-4-chlorobenzenesulphonamide. Retrieved from [Link]

- Google Patents. (2017). CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material.

- Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

-

Furukawa, N., Tsuruoka, M., & Hisa. (n.d.). IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4). Retrieved from [Link]

-

PubMed. (n.d.). Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorobenzenesulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved from [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

Sources

- 1. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-4-chlorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The document delineates the core chemical strategies, focusing on a scientifically sound and practical approach to its synthesis. Emphasis is placed on the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed protocols and critical insights for the successful synthesis of this important molecule.

Introduction: The Significance of 2-Amino-4-chlorobenzenesulfonamide

2-Amino-4-chlorobenzenesulfonamide is a crucial building block in organic synthesis, particularly for the preparation of pharmacologically active compounds. Its structural features, including the sulfonamide group, the aromatic amine, and the chloro substituent, make it a versatile precursor for a range of therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. A thorough understanding of the synthetic routes to this intermediate is therefore essential for the efficient and cost-effective production of novel drug candidates.

This guide will focus on a robust and well-documented synthetic pathway, providing both the theoretical background and practical, step-by-step instructions for its laboratory-scale preparation.

Core Synthesis Pathway: A Multi-step Approach from a Nitroaromatic Precursor

The most logical and well-supported synthetic route to 2-Amino-4-chlorobenzenesulfonamide commences with a readily available nitroaromatic compound. This strategy allows for the introduction of the sulfonamide group prior to the sensitive amino group, which is formed in the final step by the reduction of a nitro group. This approach avoids potential side reactions associated with the direct sulfonation of an aniline derivative.

The selected pathway involves three key transformations:

-

Chlorosulfonation of a suitable starting material to introduce the sulfonyl chloride functionality.

-

Ammonolysis (Amination) of the sulfonyl chloride to form the sulfonamide.

-

Reduction of the nitro group to yield the final 2-amino-4-chlorobenzenesulfonamide.

A highly analogous and detailed procedure is described in the synthesis of 2-aminophenol-4-sulfonamide, which will be adapted for our target molecule.[1]

Logical Flow of the Synthesis

Sources

An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorobenzenesulfonamide is a versatile sulfonamide derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including an aromatic ring substituted with an amino group, a chloro group, and a sulfonamide moiety, make it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on its role as a precursor to carbonic anhydrase inhibitors and potential antimicrobial agents.

Chemical and Physical Properties

2-Amino-4-chlorobenzenesulfonamide is a solid at room temperature with a molecular weight of 206.65 g/mol .[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4140-83-4 | [2] |

| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |

| Molecular Weight | 206.65 g/mol | [1][2] |

| Melting Point | 139 °C | |

| Boiling Point | 420.0 °C (predicted) | |

| Water Solubility | log10WS: -1.49 (predicted) | [3] |

| Octanol/Water Partition Coefficient | logP: 0.8 (predicted) | [2] |

| pKa | Not experimentally determined. Predicted to be in the typical range for sulfonamides. | [4] |

Synthesis and Purification

A plausible and efficient synthesis of 2-amino-4-chlorobenzenesulfonamide can be adapted from established methods for the synthesis of related sulfonamides, such as the chlorosulfonation of an appropriate aniline derivative followed by ammonolysis. A detailed experimental protocol based on these principles is provided below. The synthesis starts from the readily available 3-chloroaniline.

Experimental Protocol: Synthesis of 2-Amino-4-chlorobenzenesulfonamide

Step 1: Chlorosulfonation of 3-Chloroaniline

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Carefully add chlorosulfonic acid (3-5 molar equivalents) to the flask and cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 3-chloroaniline (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate, 2-amino-4-chlorobenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Ammonolysis of 2-Amino-4-chlorobenzenesulfonyl Chloride

-

In a well-ventilated fume hood, dissolve the crude 2-amino-4-chlorobenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry.

-

The crude 2-amino-4-chlorobenzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic region would likely display a complex splitting pattern due to the substitution pattern.

-

Aromatic Protons (3H): Expected in the range of δ 6.5-8.0 ppm. The protons on the benzene ring will exhibit splitting patterns (doublets, doublet of doublets) depending on their coupling with neighboring protons.

-

Amino Group (NH₂, 2H): A broad singlet is expected, with its chemical shift dependent on the solvent and concentration.

-

Sulfonamide Group (SO₂NH₂, 2H): Another broad singlet is anticipated, also influenced by solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show six distinct signals for the aromatic carbons.

-

Aromatic Carbons (6C): Expected in the range of δ 110-150 ppm. The chemical shifts will be influenced by the electron-donating amino group, the electron-withdrawing chloro and sulfonamide groups, and the carbon's position on the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[5]

-

N-H Stretching (Amino and Sulfonamide): Two or more bands are expected in the region of 3200-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

S=O Stretching (Sulfonamide): Two strong absorption bands are characteristic of the sulfonamide group, appearing around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: Expected in the 1350-1250 cm⁻¹ region.

-

C-Cl Stretching: A band in the 800-600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[2]

-

Molecular Ion (M⁺): A peak at m/z 206, with an M+2 peak at m/z 208 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S bond.

Applications in Drug Discovery

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group (-SO₂NH₂) of 2-Amino-4-chlorobenzenesulfonamide is a key pharmacophore that can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.

The general mechanism involves the deprotonated sulfonamide nitrogen acting as a zinc-binding group, displacing a water molecule or hydroxide ion from the zinc center.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibitory activity of compounds like 2-Amino-4-chlorobenzenesulfonamide is a stopped-flow CO₂ hydrase assay.

-

Reagents and Buffers: Prepare a suitable buffer (e.g., TRIS or HEPES), a solution of the purified carbonic anhydrase isoform, the inhibitor compound dissolved in a suitable solvent (e.g., DMSO), and a CO₂-saturated solution.

-

Assay Procedure: a. Equilibrate the enzyme solution and the buffer containing the inhibitor to the desired temperature (e.g., 25 °C). b. Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument. c. Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity. d. Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.

-

Data Analysis: Calculate the initial rates of the reaction in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) can be determined by measuring the rates at various inhibitor concentrations and fitting the data to appropriate inhibition models.

Antibacterial Activity

The sulfonamide moiety is also the basis for the sulfa class of antibiotics. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. As humans obtain folic acid from their diet, this pathway is an effective target for selective antibacterial therapy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of 2-Amino-4-chlorobenzenesulfonamide can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

-

Media and Reagents: Prepare Mueller-Hinton Broth (MHB), a stock solution of 2-Amino-4-chlorobenzenesulfonamide in a suitable solvent, and a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Assay Setup: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB. b. Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. c. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

2-Amino-4-chlorobenzenesulfonamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

GHS Pictogram: Irritant

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Amino-4-chlorobenzenesulfonamide is a compound of significant interest to the medicinal chemistry and drug development community. Its straightforward synthesis and the presence of key functional groups make it a valuable starting material for the development of novel therapeutics, particularly carbonic anhydrase inhibitors and antibacterial agents. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications to aid researchers in their exploration of this versatile molecule.

References

-

Spectral Assignments and Reference Data. (2005). CONICET. Available at: [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry. Available at: [Link]

-

2-Amino-4-ethyl-5-chlorobenzenesulfonic acid -> 2-naphthol, ba-salt - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Available at: [Link]

- CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. (2016). Google Patents.

-

2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790. (n.d.). PubChem. Available at: [Link]

-

The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. (1953). Digital Commons @ NJIT. Available at: [Link]

-

2-Amino-4-chlorobenzenesulfonic acid | C6H6ClNO3S | CID 235504. (n.d.). PubChem. Available at: [Link]

- CN105237446A - Synthetic method of p-aminobenzenesulfonamide. (2016). Google Patents.

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2018). Chemical Science (RSC Publishing). Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). MDPI. Available at: [Link]

- US3161675A - Process for preparing sulfonamide compounds. (1964). Google Patents.

-

FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. (2011). ResearchGate. Available at: [Link]

-

2-Amino-4-methylbenzenesulfonamide. (2009). PMC. Available at: [Link]

-

Chemical Properties of 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4). (n.d.). Cheméo. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

-

2-Amino-4-chlorobenzenesulfonamide. (n.d.). NIST WebBook. Available at: [Link]

-

4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824. (n.d.). PubChem. Available at: [Link]

- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene. (2010). Google Patents.

-

Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. (2025). Wiley Online Library. Available at: [Link]

-

2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2018). MDPI. Available at: [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (2018). ResearchGate. Available at: [Link]

-

2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. 2-Amino-4-chlorobenzenesulfonamide [webbook.nist.gov]

Physical and chemical characteristics of 2-Amino-4-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Amino-4-chlorobenzenesulfonamide. As a key structural motif in various pharmacologically active compounds, a thorough understanding of its properties is essential for researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and providing practical experimental context.

Core Molecular Identity and Structure

2-Amino-4-chlorobenzenesulfonamide, with the CAS number 4140-83-4, is an aromatic sulfonamide distinguished by an amino group positioned ortho to the sulfonamide moiety and a chlorine atom at the para position relative to the amino group.[1][2] This specific substitution pattern dictates its electronic properties and reactivity, influencing its behavior in both chemical reactions and biological systems.

Molecular Structure:

Figure 1: 2D structure of 2-Amino-4-chlorobenzenesulfonamide.

Table 1: Core Identifiers and Molecular Properties

| Identifier | Value | Source |

| IUPAC Name | 2-amino-4-chlorobenzenesulfonamide | [PubChem] |

| CAS Number | 4140-83-4 | [PubChem] |

| Molecular Formula | C₆H₇ClN₂O₂S | [NIST WebBook][2-Amino-4-chlorobenzenesulfonamide] |

| Molecular Weight | 206.65 g/mol | [NIST WebBook][2-Amino-4-chlorobenzenesulfonamide] |

| Synonyms | 4-Chloroorthanilamide, 2-Amino-4-chlorobenzene-1-sulfonamide | [PubChem] |

| InChIKey | HWQDHHCUOZZFIG-UHFFFAOYSA-N | [PubChem] |

| SMILES | C1=CC(=C(C=C1Cl)N)S(=O)(=O)N | [PubChem] |

Physicochemical Characteristics

The physical properties of 2-Amino-4-chlorobenzenesulfonamide are fundamental to its handling, formulation, and behavior in various experimental settings.

Table 2: Key Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 144-146 °C | Experimental value. | [Echemi][Buy Benzenesulfonamide,2-amino-4-chloro] |

| Boiling Point | 420 °C at 760 mmHg | Predicted value; decomposition may occur at high temperatures. | [Echemi][Buy Benzenesulfonamide,2-amino-4-chloro] |

| logP (Octanol/Water) | 0.8 | Computed value, indicating moderate lipophilicity. | [PubChem] |

| Water Solubility | log₁₀WS (mol/L) | A predicted value is available, suggesting limited aqueous solubility. | [Cheméo][Chemical Properties of 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4)] |

| pKa | Not experimentally determined | The sulfonamide proton is acidic, while the amino group is basic. The pKa of the sulfonamide is expected to be in the range of 9-10, and the pKa of the anilinium ion is expected to be around 2-3. |

Solubility Profile:

Chemical Reactivity and Synthesis

The reactivity of 2-Amino-4-chlorobenzenesulfonamide is governed by its three key functional groups: the aromatic ring, the primary amino group, and the sulfonamide moiety.

Reactivity of the Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the strongly activating ortho, para-directing amino group. However, the moderately deactivating and meta-directing sulfonamide group, along with the deactivating ortho, para-directing chloro group, complicates the regioselectivity of such reactions.

Reactivity of the Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. These reactions provide a handle for further molecular elaboration, a common strategy in the synthesis of sulfonamide-based drugs.

Reactivity of the Sulfonamide Group: The sulfonamide proton is acidic and can be deprotonated by a base. The resulting anion can then act as a nucleophile. The sulfonamide group is generally stable to hydrolysis.

Synthetic Pathway:

A common synthetic route to aminobenzenesulfonamides involves the chlorosulfonation of an appropriately protected aniline derivative, followed by amination. For 2-Amino-4-chlorobenzenesulfonamide, a plausible synthetic approach is outlined below.

Figure 2: Plausible synthetic pathway for 2-Amino-4-chlorobenzenesulfonamide.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unequivocal identification and characterization of 2-Amino-4-chlorobenzenesulfonamide.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine and sulfonamide groups (typically in the 3200-3500 cm⁻¹ region), S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹), and C-Cl stretching (in the fingerprint region). The NIST WebBook confirms the availability of an IR spectrum for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the three different substituents. The protons of the amino and sulfonamide groups will appear as broad singlets, and their chemical shifts can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment of each carbon atom.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). PubChem provides GC-MS data for this compound.[2]

Experimental Protocols

The following are generalized protocols for the characterization of 2-Amino-4-chlorobenzenesulfonamide.

Protocol 1: Determination of Melting Point

-

A small amount of the crystalline sample is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly, and the range at which the sample melts is recorded.

Rationale: The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound.

Protocol 2: Recording an FT-IR Spectrum

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared.

-

The spectrum is recorded using an FT-IR spectrometer.

Rationale: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Protocol 3: Recording NMR Spectra

-

A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Rationale: NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environment.

Applications in Drug Development

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The structural features of 2-Amino-4-chlorobenzenesulfonamide make it an interesting scaffold for the development of new therapeutic agents. For instance, it is a known metabolite of the diuretic drug hydrochlorothiazide. The amino group provides a site for derivatization to explore structure-activity relationships and develop new drug candidates.

Safety and Handling

2-Amino-4-chlorobenzenesulfonamide is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

-

PubChem. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790. [Link]

-

NIST. 2-Amino-4-chlorobenzenesulfonamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

Cheméo. Chemical Properties of 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4). [Link]

-

PubChem. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-4-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-4-chlorobenzenesulfonamide, a key chemical intermediate. By delving into its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, this document aims to equip researchers with the foundational knowledge for unequivocal identification, purity assessment, and further molecular manipulation.

Introduction: The Significance of Spectroscopic Characterization

2-Amino-4-chlorobenzenesulfonamide (CAS No. 4140-83-4) is a sulfonamide derivative with a molecular formula of C₆H₇ClN₂O₂S.[1][2] Its structural elucidation is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques like IR and NMR provide a non-destructive window into the molecular architecture, revealing the presence of specific functional groups and the connectivity of atoms. This guide will dissect the key features of its spectra, offering a rationale for the observed signals grounded in established physicochemical principles.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is the cornerstone of spectral interpretation. 2-Amino-4-chlorobenzenesulfonamide comprises a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂).

Caption: Molecular Structure of 2-Amino-4-chlorobenzenesulfonamide

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. The IR spectrum of 2-Amino-4-chlorobenzenesulfonamide is available through the NIST Chemistry WebBook.[1]

Experimental Protocol: Acquiring an FTIR Spectrum

A standard method for obtaining an IR spectrum of a solid sample like 2-Amino-4-chlorobenzenesulfonamide is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent disc.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Interpretation of the IR Spectrum

The following table summarizes the expected characteristic absorption bands for 2-Amino-4-chlorobenzenesulfonamide.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3400-3200 | Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | Two distinct sharp to medium bands |

| 3300-3100 | Sulfonamide (-SO₂NH₂) | N-H Stretching | A medium to broad band |

| 1640-1600 | Aromatic Ring | C=C Stretching | Medium to weak bands |

| 1370-1330 | Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretching | Strong, sharp band |

| 1180-1160 | Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretching | Strong, sharp band |

| 850-750 | Aromatic Ring | C-H Out-of-plane Bending | Strong bands indicative of substitution pattern |

| 800-600 | C-Cl | C-Cl Stretching | Medium to strong band |

The presence of two bands for the amino N-H stretch is a hallmark of a primary amine. The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are definitive indicators of the sulfonamide group. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide further confirmation of the 1,2,4-trisubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: A few milligrams of 2-Amino-4-chlorobenzenesulfonamide are dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube. DMSO-d₆ is a common choice for sulfonamides due to its excellent solvating power and its ability to facilitate the observation of exchangeable protons (e.g., -NH₂).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.0 | m | 3H | Aromatic-H | The aromatic protons will appear in this region, with their chemical shifts and coupling patterns determined by the electronic effects of the substituents. The proton ortho to the sulfonamide group is expected to be the most deshielded. |

| ~7.0 | br s | 2H | -SO₂NH₂ | The sulfonamide protons are exchangeable and often appear as a broad singlet. |

| ~5.5 | br s | 2H | -NH₂ | The amino protons are also exchangeable and will likely appear as a broad singlet. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Caption: Workflow for ¹H NMR Spectroscopy

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 140 | C-NH₂ | The carbon attached to the electron-donating amino group will be shielded relative to other aromatic carbons. |

| ~140 - 120 | Aromatic C | The remaining aromatic carbons will resonate in this region. The carbon attached to the sulfonamide group (C-S) and the carbon attached to the chlorine (C-Cl) will be significantly influenced by these electron-withdrawing groups. |

| ~120 - 110 | Aromatic C-H | The aromatic carbons bonded to hydrogen will appear in this range. |

Note: The exact chemical shifts can be definitively assigned using 2D NMR techniques such as HSQC and HMBC.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 2-Amino-4-chlorobenzenesulfonamide. The characteristic IR absorption bands for the amino and sulfonamide groups, coupled with the distinct signals in the ¹H and ¹³C NMR spectra, offer a multi-faceted analytical approach. For drug development professionals and researchers, a thorough understanding of this data is crucial for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile scaffold.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Amino-4-chlorobenzenesulfonamide. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-4-chlorobenzenesulfonamide in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-4-chlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering both established data and predictive insights to facilitate its use in a laboratory and manufacturing setting.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical parameter that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug substance. For an active pharmaceutical ingredient (API) to be absorbed, it must first dissolve in the physiological fluids. Poor solubility can lead to low and variable bioavailability, posing a significant challenge in drug development. 2-Amino-4-chlorobenzenesulfonamide serves as a fundamental building block for a range of sulfonamide-based drugs. A thorough understanding of its solubility in various solvent systems is paramount for optimizing reaction conditions, purification processes, and for the development of suitable drug delivery systems.

This guide will explore the intrinsic properties of 2-Amino-4-chlorobenzenesulfonamide that govern its solubility, present available solubility data, and provide detailed experimental protocols for its determination.

Physicochemical Properties of 2-Amino-4-chlorobenzenesulfonamide

A foundational understanding of the molecule's physical and chemical properties is essential to comprehend its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂S | |

| Molecular Weight | 206.65 g/mol | |

| CAS Number | 4140-83-4 | |

| Melting Point | 144-146 °C | [Various Suppliers] |

| Calculated logP | 0.57 | |

| Calculated Water Solubility (logS) | -1.49 (mol/L) |

The presence of an amino group (-NH₂), a sulfonamide group (-SO₂NH₂), and a chloro-substituted aromatic ring gives 2-Amino-4-chlorobenzenesulfonamide a moderately polar character. The amino and sulfonamide groups can act as both hydrogen bond donors and acceptors, suggesting potential for interaction with polar solvents. Conversely, the chlorinated benzene ring contributes to its lipophilicity. The interplay of these functional groups dictates its solubility in different solvent environments.

Aqueous Solubility

The solubility of 2-Amino-4-chlorobenzenesulfonamide in water is a crucial parameter, particularly for understanding its behavior in physiological systems. Based on computational models, the water solubility is predicted to be approximately 0.032 M, which translates to about 6.6 g/L.[1] This places the compound in the "sparingly soluble" to "slightly soluble" category according to the United States Pharmacopeia (USP) classification.

The pH of the aqueous medium is expected to have a significant impact on the solubility of 2-Amino-4-chlorobenzenesulfonamide. The amino group can be protonated under acidic conditions, forming a more soluble salt. Conversely, the sulfonamide group is weakly acidic and can be deprotonated under alkaline conditions, also leading to increased solubility. The minimum solubility is expected at its isoelectric point.

Solubility in Organic Solvents: A Predictive Approach

General Trends for Sulfonamide Solubility:

-

Polar Protic Solvents (e.g., Alcohols): Sulfonamides generally exhibit good solubility in polar protic solvents. Solubility tends to be highest in methanol and decreases as the alkyl chain length of the alcohol increases (methanol > ethanol > propanol).[2][3][4] This is attributed to the ability of these solvents to engage in hydrogen bonding with the amino and sulfonamide moieties.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents are also effective at dissolving sulfonamides. Their ability to act as hydrogen bond acceptors allows them to solvate the sulfonamide and amino groups. Solvents with higher polarity and hydrogen bond accepting capabilities, such as DMF and DMSO, are expected to be excellent solvents for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino and sulfonamide groups, the solubility of 2-Amino-4-chlorobenzenesulfonamide in nonpolar solvents is expected to be very low.

Estimated Solubility of 2-Amino-4-chlorobenzenesulfonamide at 25°C:

The following table provides estimated solubility values based on the general trends observed for sulfonamides and the physicochemical properties of the target molecule. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Solvent Type | Dielectric Constant (ε) | Estimated Solubility | Rationale for Estimation |

| Methanol | Polar Protic | 32.7 | High | Strong hydrogen bonding interactions. |

| Ethanol | Polar Protic | 24.5 | Moderate to High | Good hydrogen bonding, but slightly less effective than methanol due to increased alkyl character. |

| Isopropanol | Polar Protic | 19.9 | Moderate | Further decrease in polarity and increased steric hindrance compared to ethanol. |

| Acetone | Polar Aprotic | 20.7 | Moderate to High | Good hydrogen bond acceptor and moderate polarity. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate | High polarity but a weaker hydrogen bond acceptor compared to acetone. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High | Excellent hydrogen bond acceptor and high polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | Strong hydrogen bond acceptor and very high polarity. |

| Ethyl Acetate | Moderately Polar | 6.0 | Low to Moderate | Limited hydrogen bonding capability. |

| Toluene | Nonpolar | 2.4 | Very Low | Mismatch in polarity. |

| Hexane | Nonpolar | 1.9 | Very Low | Significant polarity difference. |

Experimental Determination of Solubility: A Self-Validating Protocol

For precise and reliable solubility data, experimental determination is indispensable. The Shake-Flask method is a widely accepted and robust technique for measuring thermodynamic solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of solid 2-Amino-4-chlorobenzenesulfonamide to a series of screw-capped glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A 24 to 48-hour equilibration time is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any fine, suspended particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and accurate method for quantifying the concentration of 2-Amino-4-chlorobenzenesulfonamide in the prepared samples.

Diagram of the HPLC Analysis Workflow:

Caption: HPLC Workflow for Solubility Quantification.

Recommended HPLC Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the amino group and improve peak shape) is recommended. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of the compound, a wavelength around 254 nm or 280 nm is likely to provide good sensitivity.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 2-Amino-4-chlorobenzenesulfonamide of known concentrations in the same diluent used for the samples.

-

Analysis: Inject the standard solutions and the diluted samples onto the HPLC system.

-

Quantification: Plot the peak area of the standards against their known concentrations to generate a linear calibration curve. Use the equation of the line to determine the concentration of 2-Amino-4-chlorobenzenesulfonamide in the diluted samples.

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Factors Influencing Solubility

Several factors can significantly affect the solubility of 2-Amino-4-chlorobenzenesulfonamide:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be described by the van't Hoff equation. The dissolution process is typically endothermic.

-

pH: As previously discussed, the solubility will be pH-dependent due to the presence of the ionizable amino and sulfonamide groups.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different free energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.

-

Presence of Cosolvents: The addition of a water-miscible organic solvent (cosolvent) can significantly alter the solubility of a compound in an aqueous medium.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Amino-4-chlorobenzenesulfonamide. While specific experimental data in a wide range of organic solvents is limited, a strong predictive understanding can be established based on the compound's physicochemical properties and the known behavior of similar sulfonamides. For critical applications, the detailed experimental protocols provided for the shake-flask method coupled with HPLC analysis offer a robust framework for obtaining precise and reliable solubility data. A thorough understanding and experimental determination of solubility are crucial steps in the successful development of any pharmaceutical product derived from this important chemical intermediate.

References

-

Paruta, A. N., & Sciarrone, B. J. (1966). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 55(10), 1131-1135. [Link]

-

Mauger, J. W., Paruta, A. N., & Gerraughty, R. J. (1972). Solubility of Various Sulfonamides in N-Alkanols II. Thermodynamic Parameters. Journal of Pharmaceutical Sciences, 61(1), 94-97. [Link]

-

Bustamante, P., Escalera, B., Martin, A., & Selles, E. (1993). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Journal of Pharmaceutical Sciences, 82(11), 1150-1154. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-4-chlorobenzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Amino-4-chlorobenzenesulfonamide. Retrieved from [Link]

Sources

Molecular weight and formula of 2-Amino-4-chlorobenzenesulfonamide

An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonamide

Introduction: A Key Building Block in Medicinal Chemistry

2-Amino-4-chlorobenzenesulfonamide is an aromatic sulfonamide that holds significant interest for researchers in drug discovery and development. As a primary sulfonamide, its structure is foundational to a class of compounds known for a wide range of biological activities, most notably as carbonic anhydrase inhibitors[1]. Its relevance is further underscored by its identity as a metabolite of Hydrochlorothiazide, a widely used diuretic, making its study crucial for understanding the pharmacology and disposition of the parent drug[2]. This guide provides a comprehensive overview of its core chemical properties, a detailed protocol for its laboratory-scale synthesis, methods for its analytical characterization, and insights into its biological significance.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and physical properties. 2-Amino-4-chlorobenzenesulfonamide is a white to light yellow crystalline powder[3]. Its core structure consists of a benzene ring substituted with an amino group, a chlorine atom, and a sulfonamide functional group. These features dictate its chemical reactivity and physical characteristics.

A summary of its key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂O₂S | [4][5][6][7][8][9] |

| Molecular Weight | 206.65 g/mol | [4][5][6] |

| CAS Registry Number | 4140-83-4 | [4][5][6][7] |

| IUPAC Name | 2-amino-4-chlorobenzenesulfonamide | [4][5] |

| Melting Point | 144-146 °C | [7] |

| Boiling Point | 420 °C at 760 mmHg | [7] |

| Density | 1.558 g/cm³ | [7] |

| XLogP3 | 0.8 | [5] |

Synthesis Protocol: A Step-by-Step Approach

The synthesis of 2-Amino-4-chlorobenzenesulfonamide typically involves a multi-step process starting from a readily available precursor. The following protocol outlines a representative laboratory-scale synthesis based on established chemical transformations for aromatic sulfonamides, such as chlorosulfonation and amination, which are common industrial processes[10][11].

Experimental Rationale

The chosen synthetic route leverages the directing effects of substituents on the aromatic ring. Starting with 4-chloroaniline, the amino group is first protected to prevent side reactions during the harsh chlorosulfonation step. The subsequent chlorosulfonation introduces the -SO₂Cl group, which is then converted to the desired sulfonamide (-SO₂NH₂) via ammonolysis. A final deprotection step yields the target compound. This sequence ensures high regioselectivity and good overall yield.

Detailed Methodology

Step 1: Acetylation (Protection of the Amino Group)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 12.7 g (0.1 mol) of 4-chloroaniline in 50 mL of glacial acetic acid.

-

Slowly add 12 mL (0.12 mol) of acetic anhydride to the solution while stirring.

-

Heat the mixture to reflux for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated N-(4-chlorophenyl)acetamide (4-chloroacetanilide) by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Chlorosulfonation

-

In a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 58 mL (0.87 mol) of chlorosulfonic acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 17.0 g (0.1 mol) of the dried 4-chloroacetanilide from Step 1 in small portions over 1 hour, ensuring the temperature does not exceed 10 °C. Causality Note: This slow, cooled addition is critical to control the highly exothermic reaction and prevent degradation.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice. Safety Note: This step must be performed in a well-ventilated fume hood behind a safety shield due to vigorous HCl evolution.

-

Filter the resulting white precipitate, which is 4-acetamido-3-chlorobenzenesulfonyl chloride, and wash thoroughly with cold water.

Step 3: Amination (Ammonolysis)

-

Transfer the moist sulfonyl chloride precipitate from Step 2 to a beaker.

-

Add 100 mL of concentrated aqueous ammonia (28-30%) and stir the mixture at room temperature for 2 hours. The nucleophilic attack of ammonia on the sulfonyl chloride displaces the chloride to form the sulfonamide.

-

Collect the solid product by vacuum filtration and wash with water.

Step 4: Hydrolysis (Deprotection)

-

Transfer the solid from Step 3 to a round-bottom flask containing 100 mL of 10% aqueous hydrochloric acid.

-

Heat the mixture to reflux for 1 hour to hydrolyze the acetamide protecting group.

-

Cool the solution and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The product, 2-Amino-4-chlorobenzenesulfonamide, will precipitate out of the solution.

-

Collect the final product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to achieve high purity.

Synthesis Workflow Diagram

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. 2-Amino-4-chlorobenzenesulfonamide [webbook.nist.gov]

- 5. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. echemi.com [echemi.com]

- 8. arctomsci.com [arctomsci.com]

- 9. labshake.com [labshake.com]

- 10. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]

- 11. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 2-Amino-4-chlorobenzenesulfonamide: A Technical Guide for Innovative Research

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, research avenues for the versatile chemical scaffold, 2-Amino-4-chlorobenzenesulfonamide. While the broader class of sulfonamides has a rich history in medicine, this particular compound presents a unique opportunity for the development of novel therapeutics, particularly in the realms of oncology and ophthalmology. This document provides a comprehensive overview of its chemical properties, a strong rationale for proposed research directions, detailed experimental protocols, and a framework for the design of next-generation therapeutic agents.

Introduction: The Strategic Importance of the 2-Amino-4-chlorobenzenesulfonamide Scaffold